2,2-Dimethyl-3-pentanone

Physical Chemistry Process Engineering Solvent Selection

2,2-Dimethyl-3-pentanone (CAS 564-04-5, also known as tert-butyl ethyl ketone) is an aliphatic ketone of formula C₇H₁₄O with a molecular weight of 114.19 g/mol. It is characterized by a highly sterically hindered carbonyl group flanked by a tert-butyl substituent and an ethyl chain.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 564-04-5
Cat. No. B1295208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-pentanone
CAS564-04-5
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)(C)C
InChIInChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5H2,1-4H3
InChIKeyVLNUTKMHYLQCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3-pentanone (tert-Butyl Ethyl Ketone): A Sterically Hindered Aliphatic Ketone for Specialized Organic Synthesis and Asymmetric Catalysis


2,2-Dimethyl-3-pentanone (CAS 564-04-5, also known as tert-butyl ethyl ketone) is an aliphatic ketone of formula C₇H₁₄O with a molecular weight of 114.19 g/mol [1]. It is characterized by a highly sterically hindered carbonyl group flanked by a tert-butyl substituent and an ethyl chain [1]. This compound serves as a valuable substrate and intermediate in organic synthesis, particularly in enantioselective aldol reactions and as a precursor to chiral amines [2][3]. Its well-defined physical properties, including a boiling point of 125.6 °C and density of ~0.81 g/cm³, enable precise process control and reliable procurement specifications [1].

Why 2,2-Dimethyl-3-pentanone Cannot Be Casually Replaced with Other Aliphatic Ketones


Substituting 2,2-dimethyl-3-pentanone with a generic aliphatic ketone such as 3,3-dimethyl-2-butanone or 2-pentanone is not chemically or procedurally equivalent. The compound's unique combination of a bulky tert-butyl group and an adjacent ethyl chain creates a distinct steric and electronic environment around the carbonyl group [1]. This environment directly influences critical reaction outcomes: it dictates regioselectivity in enolate formation, controls the facial selectivity in asymmetric reductions, and alters the thermodynamic and kinetic profile of the carbonyl addition [1][2]. Unlike less hindered ketones, which may yield complex product mixtures or require extensive optimization, 2,2-dimethyl-3-pentanone provides a predictable and well-documented reaction manifold for achieving high enantioselectivity and yield in key transformations, thereby justifying its selection over alternative reagents [2].

Quantitative Differentiation: 2,2-Dimethyl-3-pentanone vs. Common Aliphatic Ketone Comparators


Enhanced Boiling Point and Density Compared to the C6 Analog Pinacolone

2,2-Dimethyl-3-pentanone exhibits a significantly higher boiling point and slightly higher density than its closely related C6 analog, 3,3-dimethyl-2-butanone (pinacolone). This is due to the increased molecular weight and chain length. The higher boiling point can offer a wider liquid processing window and different volatility profile, which is critical for applications like solvent use or distillative purification [1]. The density difference, while small, can affect mass transfer and phase separation in biphasic systems [1].

Physical Chemistry Process Engineering Solvent Selection

Documented High Enantioselectivity in Chiral Lithium Amide-Mediated Aldol Reactions

In the enantioselective aldol reaction with benzaldehyde using a chiral lithium amide auxiliary, 2,2-dimethyl-3-pentanone delivers the desired β-hydroxyketone product in high yield and with substantial enantiomeric excess (ee) [1]. The steric bulk of the tert-butyl group is instrumental in controlling the approach of the aldehyde to the chiral enolate intermediate, leading to predictable and useful stereoselectivity. In contrast, less hindered ketones like 3-pentanone often exhibit lower or no enantioselectivity under analogous conditions due to a lack of facial bias [2].

Asymmetric Catalysis Organic Synthesis Chiral Building Blocks

Distinctive Refractive Index and Vapor Pressure Enabling Analytical Quantification and Safe Handling

2,2-Dimethyl-3-pentanone possesses a well-defined refractive index (n20/D 1.4065) and a moderate vapor pressure of 14.39 hPa at 20 °C [1]. These values are distinct from those of other common C7 ketones, such as 2-heptanone (n20/D ~1.407; VP ~3.2 hPa) and 4-heptanone (n20/D ~1.407; VP ~2.9 hPa) [2][3]. The unique combination of these parameters provides a reliable, non-destructive method for identity confirmation and purity assessment via refractometry or GC. Furthermore, its higher vapor pressure relative to other C7 ketones necessitates specific ventilation and handling protocols, a key procurement consideration for EHS compliance [1].

Analytical Chemistry Process Safety Quality Control

Utility as a Key Intermediate in the Synthesis of Chiral Amines

2,2-Dimethyl-3-pentanone has been specifically utilized as a starting material for the synthesis of the chiral amine, 1(R)-ethyl-2,2-dimethylpropylamine [1]. The reaction involves condensation with a chiral auxiliary, leveraging the ketone's defined steric environment to install stereochemistry. This application is not broadly shared by its more flexible analogs. For instance, using 2-pentanone in a similar sequence would likely result in a mixture of regioisomers due to the presence of enolizable protons on both sides of the carbonyl group. The gem-dimethyl substitution pattern in 2,2-dimethyl-3-pentanone blocks enolization on one side, ensuring regioselective amine formation [2].

Pharmaceutical Intermediates Synthetic Methodology Drug Discovery

Validated Standard Enthalpy of Formation Data for Thermochemical Modeling

The gas and liquid phase standard enthalpies of formation for 2,2-dimethyl-3-pentanone have been experimentally determined with high precision [1]. This data is essential for accurate thermochemical calculations, such as predicting heats of reaction, equilibrium constants, or combustion properties. In contrast, many close structural analogs, such as ethyl isopropyl ketone, lack similarly robust and peer-reviewed thermochemical datasets, often relying on estimations with higher uncertainty [2]. The availability of high-quality, experimental thermochemical data makes 2,2-dimethyl-3-pentanone the superior choice for any application where precise energetic modeling is required.

Computational Chemistry Thermochemistry Process Modeling

Defined Complexation Behavior with Transition Metals

2,2-Dimethyl-3-pentanone has been specifically employed to prepare and fully characterize oxygen-bound rhodium enolate complexes via metathesis . The steric demand of the tert-butyl group stabilizes the resulting complex and influences its reactivity. While other ketones like acetophenone and propiophenone have also been used to form rhodium enolates, the aliphatic nature and specific steric profile of 2,2-dimethyl-3-pentanone yield complexes with distinct solubility, stability, and catalytic properties . This documented complexation behavior provides a known starting point for researchers investigating novel organometallic catalysts or synthons.

Coordination Chemistry Catalysis Organometallics

Where 2,2-Dimethyl-3-pentanone Outperforms Alternatives: Recommended Use Cases


As a Prochiral Substrate in Asymmetric Aldol Reactions for Pharmaceutical Intermediates

Use 2,2-dimethyl-3-pentanone as the ketone component in chiral auxiliary- or catalyst-mediated aldol reactions with aromatic or aliphatic aldehydes. Its documented ability to deliver the aldol adduct with ~90% yield and 70% ee under optimized conditions provides a reliable entry to enantiomerically enriched β-hydroxyketones, which are key building blocks for APIs and complex natural products [1]. This directly addresses the need for predictable stereocontrol, a feature not guaranteed by less hindered ketones.

For Thermochemical Calculations and Safety Modeling in Process R&D

When designing new synthetic processes or conducting hazard assessments, 2,2-dimethyl-3-pentanone's high-precision, experimentally validated enthalpies of formation should be used for accurate thermodynamic modeling [1]. Its distinct physical properties, particularly the high vapor pressure relative to other C7 ketones, must be factored into ventilation and flammability risk assessments during scale-up [2]. Using estimated data for a different ketone introduces unnecessary uncertainty and potential safety risks.

In the Synthesis of Sterically Demanding Chiral Amine Ligands and Auxiliaries

Employ 2,2-dimethyl-3-pentanone as a starting material for the regiospecific synthesis of chiral amines, such as 1(R)-ethyl-2,2-dimethylpropylamine [1]. The gem-dimethyl group ensures regioselective imine/enamine formation, avoiding the isomeric mixtures that plague reactions of unhindered ketones. This is particularly valuable in the preparation of novel chiral ligands or auxiliaries where purity and structural integrity are paramount [2].

As a Well-Characterized Substrate in Organometallic and Coordination Chemistry Research

For researchers investigating the synthesis and reactivity of transition metal enolate complexes, 2,2-dimethyl-3-pentanone is a preferred substrate due to its fully characterized rhodium enolate complex [1]. The bulky tert-butyl group stabilizes the complex and provides a unique steric environment for studying ligand effects, substrate activation, or catalytic cycles, offering a more defined system than less sterically biased aliphatic ketones.

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